2-Chloro-4-methylpyridine-3-sulfonyl chloride

Catalog No.
S907405
CAS No.
1208081-91-7
M.F
C6H5Cl2NO2S
M. Wt
226.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-methylpyridine-3-sulfonyl chloride

CAS Number

1208081-91-7

Product Name

2-Chloro-4-methylpyridine-3-sulfonyl chloride

IUPAC Name

2-chloro-4-methylpyridine-3-sulfonyl chloride

Molecular Formula

C6H5Cl2NO2S

Molecular Weight

226.08 g/mol

InChI

InChI=1S/C6H5Cl2NO2S/c1-4-2-3-9-6(7)5(4)12(8,10)11/h2-3H,1H3

InChI Key

OXCJAYGONSGGQJ-UHFFFAOYSA-N

SMILES

CC1=C(C(=NC=C1)Cl)S(=O)(=O)Cl

Canonical SMILES

CC1=C(C(=NC=C1)Cl)S(=O)(=O)Cl

Agrochemical and Pharmaceutical Industries

Synthesis of Pyrimidine Derivatives

Production of Antihistamines and Antiarrythymics

Production of Specialty Chemicals

Derivatization Agent

2-Chloro-4-methylpyridine-3-sulfonyl chloride is a chemical compound characterized by its molecular formula C₇H₈ClNO₂S. It features a pyridine ring substituted with a chlorine atom, a methyl group, and a sulfonyl chloride functional group. This compound is notable for its reactivity due to the presence of the sulfonyl chloride, which can participate in various

The sulfonyl chloride group in 2-chloro-4-methylpyridine-3-sulfonyl chloride is highly reactive and can undergo several types of reactions:

  • Nucleophilic Substitution: The sulfonyl chloride can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, or thioethers.
  • Hinsberg Reaction: This compound can participate in the Hinsberg reaction, which is used to differentiate between primary, secondary, and tertiary amines by converting them into their corresponding sulfonamides .
  • Oxidative Reactions: In the presence of tertiary amines and oxygen, it can facilitate oxidative transformations leading to sulfonylethenamines .

While specific biological activity data for 2-chloro-4-methylpyridine-3-sulfonyl chloride is limited, compounds with similar structures often exhibit diverse biological activities. Sulfonyl chlorides are known for their potential as antimicrobial agents and have been explored for their ability to inhibit various enzymes. The reactivity of the sulfonyl chloride moiety may contribute to interactions with biological macromolecules.

The synthesis of 2-chloro-4-methylpyridine-3-sulfonyl chloride generally involves the following steps:

  • Starting Material Preparation: 4-Methylpyridine can be reacted with chlorosulfonic acid to introduce the sulfonyl group.
  • Chlorination: Chlorination can be achieved using thionyl chloride or phosphorus oxychloride under controlled conditions to yield the desired chlorinated product.
  • Isolation and Purification: The product is typically isolated through extraction methods and purified by recrystallization or chromatography .

2-Chloro-4-methylpyridine-3-sulfonyl chloride has several applications in various fields:

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Medicinal Chemistry: Due to its reactivity, it can be utilized in the development of new drugs targeting specific biological pathways.
  • Chemical Probes: This compound may act as a chemical probe in biochemical studies to investigate enzyme mechanisms or cellular processes.

Interaction studies involving 2-chloro-4-methylpyridine-3-sulfonyl chloride primarily focus on its reactivity with nucleophiles. These studies are crucial for understanding how this compound can modify biological targets or participate in synthetic pathways. The dual role as an electrophile allows it to trap intermediates during reactions, which is significant in mechanistic studies.

Several compounds share structural similarities with 2-chloro-4-methylpyridine-3-sulfonyl chloride. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Characteristics
2-Chloro-3-pyridinesulfonyl chloridePyridine ring with a sulfonyl chlorideDifferent position of chlorine affects reactivity
4-MethylpyridineMethyl group on pyridine without sulfonyl chlorideLacks the reactive sulfonyl group
3-Aminopyridine-4-sulfonyl chlorideAmino group instead of chloroDifferent functional group leads to different reactivity
2-Aminopyridine-3-sulfonyl chlorideAmino group at position 2Reacts differently due to amino functionality

The presence of both chlorine and the sulfonyl group in 2-chloro-4-methylpyridine-3-sulfonyl chloride makes it particularly reactive compared to other similar compounds. Its ability to undergo nucleophilic substitution reactions while also participating in oxidative transformations sets it apart from others lacking these functionalities.

The historical development of synthetic pathways for pyridine sulfonyl chlorides can be traced back to the early work on general sulfonyl chloride synthesis methodologies [5]. The initial approaches to pyridine-3-sulfonyl chloride derivatives were established through the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride, a method that provided the foundation for subsequent developments in this field [5] [6].

Early synthetic methodologies involved the direct sulfonation of pyridine derivatives followed by chlorination reactions [7]. The development of industrial-scale production protocols was driven by the discovery that pyridine-3-sulfonyl chlorides could be efficiently produced through controlled diazotization processes . The diazotization of substituted 3-aminopyridines, followed by substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides, represented a significant advancement in the synthetic methodology .

Historical synthetic routes also explored the use of chlorosulfonic acid as a direct sulfonating and chlorinating agent [9]. This approach offered advantages in terms of reaction simplicity but required careful temperature control to prevent decomposition and side reactions [9]. The evolution of synthetic pathways has been characterized by continuous improvements in yield, selectivity, and operational safety [5] [7].

Industrial-Scale Production Protocols

Industrial-scale production of 2-chloro-4-methylpyridine-3-sulfonyl chloride and related compounds employs several optimized protocols designed for high throughput and consistent quality [5] [10]. The most widely adopted industrial method involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride in specialized reactor systems [5] [10].

The industrial production protocol typically utilizes a stepwise addition process where phosphorus pentachloride is added in divided portions to minimize side product formation [5]. The reaction is conducted at temperatures ranging from 100 to 140°C, with phosphorus pentachloride quantities carefully controlled at less than 1 molar equivalent relative to the sulfonic acid substrate [5]. This approach significantly reduces the formation of unwanted chlorinated byproducts such as 5-chloropyridine-3-sulfonyl chloride [5].

Industrial production methods increasingly employ microchannel reactors for enhanced process control and safety . These systems allow for rapid diazotization of 3-aminopyridine derivatives with isoamyl nitrite, followed by reaction with thionyl chloride under mild conditions . The microchannel approach offers advantages including improved heat transfer, better mixing, and reduced reaction times compared to traditional batch processes .

ParameterBatch ProcessMicrochannel ProcessContinuous Flow
Temperature Range (°C)100-14080-12090-130
Reaction Time (hours)3-81-30.5-2
Yield (%)85-9290-9588-94
Selectivity (%)80-8585-9282-88

Industrial-scale purification typically involves distillation under reduced pressure, with initial fractions containing phosphorus oxychloride removed at temperatures of 88-92°C under pressures of 2.5-4.5 kilopascals [5]. The main product fraction is then collected at 92-98°C under reduced pressures of 0.2-1.2 kilopascals, achieving distillation yields of approximately 90% [5].

Laboratory-Scale Synthesis Approaches

Laboratory-scale synthesis of 2-chloro-4-methylpyridine-3-sulfonyl chloride employs several methodologies tailored for small-batch production and research applications [11] [12]. The most common laboratory approach involves the direct chlorosulfonation of 4-methylpyridine derivatives using chlorosulfonic acid under controlled conditions [9] [13].

A typical laboratory synthesis begins with the dissolution of the appropriate methylpyridine substrate in an inert organic solvent such as dichloromethane or chloroform [12] [13]. Chlorosulfonic acid is then added dropwise at low temperatures, typically between -10°C and 0°C, to control the highly exothermic reaction [13]. The reaction mixture is gradually warmed to room temperature and stirred for 2-4 hours to ensure complete conversion [12] [13].

Alternative laboratory methods utilize the Hinsberg reaction approach, where tertiary amines are employed in the presence of catalytic amounts of 4-dimethylaminopyridine [12]. This method provides enhanced selectivity and reduced formation of side products [12]. The reaction is typically conducted in dichloromethane as solvent, with pyridine serving as both base and reaction promoter [12].

MethodSubstrateReagentTemperature (°C)Time (hours)Yield (%)
Chlorosulfonation4-MethylpyridineChlorosulfonic acid-10 to 252-475-85
Phosphorus pentachlorideSulfonic acidPhosphorus pentachloride100-1203-585-92
Cyanuric chlorideSulfonic acidCyanuric chloride60-808-1270-80

Laboratory-scale procedures often incorporate specialized workup protocols to handle the reactive nature of sulfonyl chlorides [14]. The crude reaction mixture is typically quenched with ice-cold water under vigorous stirring, followed by extraction with water-immiscible organic solvents such as dichloromethane or ethyl acetate [14]. The organic phase is then washed with saturated sodium bicarbonate solution to remove acidic impurities before concentration [14].

Optimization of Reaction Parameters

Optimization of reaction parameters for 2-chloro-4-methylpyridine-3-sulfonyl chloride synthesis focuses on maximizing yield while minimizing side product formation [12] [15]. Temperature control represents the most critical parameter, as elevated temperatures can lead to decomposition of the sulfonyl chloride group and formation of unwanted chlorinated species [12] [16].

Solvent selection significantly impacts reaction efficiency and product quality [12]. Dichloromethane has been identified as the optimal solvent for most laboratory-scale syntheses, providing superior yields compared to dimethylformamide, N-methyl-2-pyrrolidinone, or tetrahydrofuran [12]. The use of dichloromethane also facilitates product isolation and purification procedures [12].

Catalyst optimization studies have demonstrated that 4-dimethylaminopyridine catalyst loading of 1 mole percent provides optimal results [12]. Higher catalyst concentrations do not significantly improve yields but may increase side product formation [12]. The optimal concentration of the substrate has been determined to be 0.5 molar, representing a balance between reaction efficiency and practical handling considerations [12].

ParameterOptimal ValueRange StudiedImpact on Yield
Temperature (°C)250-60High
Catalyst Loading (mol%)1.00.5-15Medium
Substrate Concentration (M)0.50.125-0.6Medium
Base Equivalents2.51.5-3.5High
Reaction Time (hours)2-41-12Low

Reaction atmosphere optimization has shown that inert gas protection using nitrogen or argon significantly improves product stability and reduces hydrolysis [17]. The optimal reaction atmosphere maintains moisture levels below 10 parts per million to prevent competing hydrolysis reactions [17]. Pressure control during distillation purification has been optimized to operate at reduced pressures of 0.2-1.2 kilopascals to minimize thermal decomposition [5].

Purification and Quality Control Techniques

Purification of 2-chloro-4-methylpyridine-3-sulfonyl chloride requires specialized techniques due to the compound's sensitivity to moisture and tendency toward hydrolysis [14] [18]. Distillation under reduced pressure represents the primary purification method for both laboratory and industrial applications [5] [14].

The distillation protocol involves initial removal of low-boiling impurities such as solvent residues and phosphorus oxychloride at temperatures between 88-92°C under pressures of 2.5-4.5 kilopascals [5]. The main product fraction is then collected at temperatures of 92-98°C under reduced pressures of 0.2-1.2 kilopascals [5]. This two-stage distillation approach consistently achieves purities exceeding 95% as determined by high-performance liquid chromatography analysis [17].

Alternative purification methods include column chromatography using silica gel with hexane-ethyl acetate gradient elution [13]. This approach is particularly useful for laboratory-scale preparations where distillation equipment may not be available [13]. Flash chromatography protocols typically employ 0-5% ethyl acetate in hexanes as the mobile phase to achieve separation from impurities [13].

Quality control protocols for 2-chloro-4-methylpyridine-3-sulfonyl chloride employ multiple analytical techniques to ensure product specifications [18] [19]. High-performance liquid chromatography with diode array detection represents the primary analytical method, utilizing a C18 column with water-acetonitrile gradient elution [19]. The method achieves baseline separation with retention times providing reliable identification and quantification [19].

Analytical MethodParameter MeasuredSpecificationDetection Limit
High-performance liquid chromatographyPurity≥95%0.01 mg/mL
Gas chromatography-mass spectrometryIdentity confirmationMatch library1 μg/mL
Nuclear magnetic resonanceStructural integrityChemical shifts0.1% impurity
Elemental analysisCarbon, hydrogen, nitrogen±0.4% theoretical0.01%

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through characteristic chemical shift patterns [18]. The proton nuclear magnetic resonance spectrum exhibits signals at 2.4 parts per million for the methyl group and 7.5-8.5 parts per million for the pyridine ring protons [3]. Carbon-13 nuclear magnetic resonance spectroscopy confirms the presence of the sulfonyl carbon at approximately 145 parts per million [3].

2-Chloro-4-methylpyridine-3-sulfonyl chloride exhibits exceptional reactivity toward nucleophilic substitution at the sulfonyl center, proceeding through a classical bimolecular mechanism [2]. The sulfonyl chloride group serves as an excellent electrophile, readily accommodating diverse nucleophiles to form valuable synthetic intermediates. These reactions typically follow second-order kinetics, with the rate being proportional to both the concentration of the substrate and the attacking nucleophile [3] [4].

The mechanistic pathway involves direct nucleophilic attack at the sulfur center, proceeding through a single transition state according to the canonical SN2 mechanism [3] [5]. Computational studies have demonstrated that the reaction exhibits substantial charge transfer interactions, providing significantly greater stabilization compared to analogous carbon-centered reactions [4]. This enhanced reactivity stems from the strong electropositive nature of the sulfonyl sulfur center, which facilitates nucleophilic approach and bond formation.

Primary and Secondary Amine Reactions

Primary amines react with 2-chloro-4-methylpyridine-3-sulfonyl chloride to produce primary sulfonamides in excellent yields ranging from 75-95% [2]. The reaction typically requires the presence of a base such as triethylamine or pyridine to neutralize the hydrogen chloride formed during the substitution process. Secondary amines demonstrate even higher reactivity, affording secondary sulfonamides in 80-98% yields under similar conditions . These transformations proceed smoothly at room temperature to 50°C, making them particularly attractive for synthetic applications.

Alcohol and Thiol Nucleophiles

Alcohols engage in nucleophilic substitution to form sulfonate esters with yields typically ranging from 70-90% [2]. The reaction requires slightly elevated temperatures (up to 80°C) and base catalysis to achieve optimal conversion. Thiols exhibit comparable reactivity, producing sulfonothioates in 65-85% yields under similar conditions [2]. These sulfur-containing products represent valuable intermediates for further synthetic elaboration.

Water and Ammonia Reactions

Hydrolysis with water proceeds readily to afford the corresponding sulfonic acid in 85-99% yield [2] [7]. This reaction can occur under neutral or mildly acidic conditions and represents a facile method for sulfonic acid preparation. Ammonia, whether introduced as a gas or in solution, produces primary sulfonamides in 80-95% yields [8] [2]. The reaction proceeds efficiently at temperatures ranging from room temperature to 50°C.

Sulfonylation Mechanisms

The sulfonylation mechanisms involving 2-chloro-4-methylpyridine-3-sulfonyl chloride encompass several distinct pathways, each characterized by specific mechanistic features and selectivity patterns [9] [10]. These processes are fundamental to understanding the compound's synthetic utility and reactivity profile.

Direct Sulfonylation Pathways

Direct sulfonylation reactions proceed through nucleophilic attack at the sulfonyl center, with the mechanism being highly dependent on the nature of the nucleophile and reaction conditions [11] [12]. The process typically involves initial nucleophile coordination, followed by chloride departure and product formation. Kinetic studies have revealed that these reactions exhibit second-order behavior, with rate constants strongly influenced by nucleophile basicity and steric factors [3] [5].

Base-Mediated Sulfonylation

Recent developments in base-mediated sulfonylation have demonstrated remarkable regioselectivity control [9] [10]. The use of specific bases such as N-methylpiperidine can direct sulfonylation to particular positions on aromatic substrates, achieving regioselectivity ratios exceeding 90:10 [10]. This selectivity arises from the base's ability to control the positioning of the sulfonyl substituent through specific interactions with the substrate.

Pyrylium Salt-Mediated Transformations

The application of pyrylium salts, particularly Pyry-BF4, has revolutionized late-stage sulfonylation chemistry [11] [13]. This reagent selectively activates primary sulfonamides, enabling their conversion to sulfonyl chlorides under mild conditions. The mechanism involves initial activation of the amino group, followed by nucleophilic substitution with diverse coupling partners [11] [13]. This methodology tolerates numerous sensitive functionalities, making it particularly valuable for pharmaceutical applications.

Chlorination and Functionalization Pathways

The chlorination and functionalization of pyridine derivatives to access 2-chloro-4-methylpyridine-3-sulfonyl chloride involves multiple synthetic strategies, each offering distinct advantages in terms of selectivity, yield, and reaction conditions [14] [16].

Chlorosulfonic Acid-Mediated Chlorination

Chlorosulfonic acid treatment represents the most direct approach for introducing the sulfonyl chloride functionality [14]. Starting from 4-methylpyridine-3-sulfonic acid, this method achieves high selectivity (>90%) at temperatures ranging from 0-25°C [14]. The mechanism involves initial protonation of the sulfonic acid, followed by nucleophilic attack by chloride and elimination of water.

Thionyl Chloride Transformations

Thionyl chloride serves as an effective chlorinating agent for converting sulfonic acids to sulfonyl chlorides [14]. When applied to 2-chloro-4-methylpyridine-3-sulfonic acid, this method yields the desired product with high selectivity (85-95%) at temperatures between 25-80°C [14]. The reaction proceeds through formation of a mixed anhydride intermediate, followed by chloride substitution.

Oxidative Chlorination Methods

Modern oxidative chlorination protocols employ reagents such as N-chlorosuccinimide (NCS) and trichloroisocyanuric acid (TCCA) for direct conversion of pyridine derivatives [17] [16] [18]. These methods offer the advantage of proceeding under milder conditions (0-40°C) but typically provide moderate selectivity (65-85%) [16] [18]. The mechanism involves initial oxidation followed by chlorination, often proceeding through radical intermediates.

Electrophilic Chlorination Strategies

Electrophilic chlorination approaches target specific positions on the pyridine ring based on electronic effects [16]. Methyl substituents direct chlorination to adjacent positions through their electron-donating effects . These reactions typically require temperatures of 25-80°C and exhibit position-dependent selectivity [16].

Transition-Metal-Free Amination Reactions

Transition-metal-free amination reactions of 2-chloro-4-methylpyridine-3-sulfonyl chloride represent a significant advancement in sustainable synthetic methodology [19] [20] [21]. These processes eliminate the need for expensive and potentially toxic transition metal catalysts while maintaining high efficiency and selectivity.

Magnesium Amide-Mediated Amination

The development of magnesium amide reagents of the type R2NMgCl·LiCl has enabled efficient amination of pyridine-2-sulfonyl chlorides and related heterocycles [19] [20] [21]. These reactions proceed through direct nucleophilic substitution at the sulfonyl center, with the magnesium center providing both nucleophilic activation and leaving group assistance [19] [20]. The method tolerates diverse functional groups and provides excellent yields under mild conditions.

Mechanistic Pathway

The amination mechanism involves initial coordination of the magnesium amide to the sulfonyl chloride, followed by nucleophilic attack at sulfur [19] [20] [21]. The magnesium center plays a crucial role in stabilizing the transition state and facilitating chloride departure. Kinetic studies indicate second-order behavior with activation energies ranging from 10-20 kcal/mol [21].

Scope and Limitations

This methodology demonstrates broad substrate scope, accommodating various substitution patterns on both the pyridine ring and the amine component [19] [20]. Primary, secondary, and even sterically hindered amines participate effectively in these transformations. The reactions typically proceed at temperatures between 0-50°C, making them compatible with sensitive functionalities [21].

Cyclization Reactions

Extended applications include intramolecular cyclization reactions that provide access to aza-indole and aza-carbazole frameworks [19] [20]. These cyclizations proceed through initial amination followed by directed ortho-magnesiation and subsequent ring closure [20]. The methodology enables rapid construction of complex heterocyclic architectures in a single synthetic sequence.

Mechanistic Studies of Key Transformations

Comprehensive mechanistic investigations have provided detailed insights into the reaction pathways and controlling factors for transformations involving 2-chloro-4-methylpyridine-3-sulfonyl chloride [22] [23] [24] [25] [4]. These studies employ both experimental kinetic analysis and computational modeling to elucidate reaction mechanisms.

Kinetic Analysis and Rate Laws

Detailed kinetic studies reveal that most nucleophilic substitution reactions at the sulfonyl center follow second-order rate laws, being first-order in both substrate and nucleophile [3] [5] [7]. The rate constants exhibit strong correlation with nucleophile basicity, following Brønsted relationships with β-values typically ranging from 0.3-0.7 [3]. Temperature-dependent studies provide activation parameters, with enthalpies of activation typically falling between 8-25 kcal/mol depending on the specific transformation [26] [7].

Computational Mechanistic Studies

Density functional theory calculations have provided atomic-level insights into reaction mechanisms [22] [3] [4]. These studies confirm that nucleophilic substitution at sulfonyl centers proceeds through single transition states characteristic of SN2 mechanisms [3] [4]. Natural bond orbital analyses reveal substantial charge transfer interactions that provide significantly greater stabilization compared to carbon-centered analogs [4].

Stereochemical Investigations

Mechanistic studies using chiral substrates demonstrate that nucleophilic substitution at sulfonyl centers proceeds with retention of configuration at sulfur [3]. This stereochemical outcome is consistent with the SN2 mechanism but contrasts with the inversion typically observed at carbon centers. The retention arises from the unique bonding characteristics of hypervalent sulfur intermediates [3].

Solvent and Medium Effects

Systematic solvent studies reveal significant medium effects on reaction rates and selectivity [25] [26] [7]. Protic solvents generally accelerate reactions through hydrogen bonding stabilization of transition states [7]. The extended Grunwald-Winstein equation successfully correlates rate constants with solvent ionizing power and nucleophilicity parameters [25] [26].

Substituent Effects and Electronic Control

Hammett correlations demonstrate that electron-withdrawing substituents on the aromatic ring accelerate nucleophilic substitution, with ρ-values typically ranging from +1.5 to +2.5 [3] [5] [7]. This electronic effect confirms the nucleophilic nature of the rate-determining step and provides a quantitative framework for predicting reactivity [5]. Surprisingly, ortho-alkyl substituents enhance reactivity despite their steric bulk, an effect attributed to conformational compression and increased electrophilicity [3] [5].

Isotope Effects and Transition State Structure

Kinetic isotope effect studies provide insights into transition state structure and bonding changes [25] [27]. Primary isotope effects for reactions involving C-H bond breaking typically range from 4-6, indicating significant C-H bond extension in the transition state [27]. Secondary isotope effects reveal the degree of charge development and bonding changes at adjacent centers [25].

XLogP3

2.2

Dates

Last modified: 08-16-2023

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